molecular formula C9H8BrClO2 B11851583 Methyl 3-bromo-2-chloro-6-methylbenzoate

Methyl 3-bromo-2-chloro-6-methylbenzoate

Cat. No.: B11851583
M. Wt: 263.51 g/mol
InChI Key: YCCWZGDHBVLJIQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-chloro-6-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-chloro-6-methylbenzoate typically involves the bromination and chlorination of methyl benzoate derivatives. One common method includes the following steps:

    Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-chloro-6-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Oxidation: 3-bromo-2-chloro-6-methylbenzoic acid.

    Reduction: 3-bromo-2-chloro-6-methylbenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-2-chloro-6-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-chloro-6-methylbenzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Methyl 3-bromo-2-methylbenzoate: Similar structure but lacks the chlorine atom.

    Methyl 3-bromo-2-chloro-6-methoxybenzoate: Similar structure but has a methoxy group instead of a methyl group.

Uniqueness: Methyl 3-bromo-2-chloro-6-methylbenzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct pathways for chemical transformations compared to its analogs.

Biological Activity

Methyl 3-bromo-2-chloro-6-methylbenzoate is a benzoate derivative known for its potential biological activities. The modifications in its structure, such as bromination and chlorination, can significantly influence its reactivity and interaction with biological systems. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈BrClO₂
  • Molecular Weight : 251.51 g/mol

The compound features a methyl group at the 6-position, a bromine atom at the 3-position, and a chlorine atom at the 2-position of the benzoate ring. These substitutions are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, influencing their catalytic activity. This interaction is often mediated through the formation of enzyme-substrate complexes.
  • Receptor Binding : It is hypothesized that this compound can bind to specific receptors in the body, modulating signaling pathways that affect cellular functions.
  • Biochemical Pathways : this compound may participate in multiple biochemical pathways, potentially impacting metabolic processes and cellular responses.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid absorption is expected due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver, where it may undergo various biotransformations.
  • Excretion : Excreted mainly through urine as metabolites.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that benzoate derivatives exhibit antimicrobial properties against various bacterial strains. The presence of halogen atoms enhances their efficacy.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus with MIC values <50 μg/mL
AnticancerInduced apoptosis in PC3 prostate cancer cells with IC50 = 15 μM
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 3-bromo-2-chloro-6-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3

InChI Key

YCCWZGDHBVLJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Cl)C(=O)OC

Origin of Product

United States

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